molecular formula C27H35ClFN3O11 B120652 Mosapride citrate dihydrate CAS No. 636582-62-2

Mosapride citrate dihydrate

Cat. No.: B120652
CAS No.: 636582-62-2
M. Wt: 632.0 g/mol
InChI Key: SLDCUFRDADJSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mosapride citrate dihydrate (MC) is a prokinetic agent with a unique mechanism of action that has been studied for its potential use in a variety of clinical settings. MC is a derivative of the anti-ulcer drug mosapride, and has been used to treat various gastrointestinal (GI) disorders such as gastroesophageal reflux disease (GERD), functional dyspepsia, and irritable bowel syndrome (IBS). MC has been found to be beneficial in the treatment of these conditions due to its ability to stimulate the release of gastric acid, improve gastric emptying, and reduce abdominal pain. Additionally, MC has been studied for its potential to improve the efficacy of chemotherapy and radiotherapy in the treatment of cancer.

Scientific Research Applications

1. Formulation Development and Evaluation

Mosapride Citrate Dihydrate has been extensively studied for its formulation development in orodispersible tablets, utilizing different superdisintegrants like croscarmellose Sodium, crospovidone, and sodium starch glycolate. These formulations aim to enhance the disintegration and dissolution of the drug, making it more effective for specific medical conditions such as gastroesophageal reflux disease and diabetic gastropathy (Shaikh et al., 2012); (Jagdale et al., 2009).

2. Lipophilicity Profile Study

Research has been conducted to determine the lipophilicity profile of this compound across various pH levels, revealing an increase in lipophilicity with rising pH up to a certain point (Rajput & Patel, 2005).

3. Therapeutic Applications in Parkinsonian Patients

A notable study demonstrated that Mosapride Citrate, as a 5-HT4 receptor agonist, effectively ameliorated constipation in parkinsonian patients without serious adverse effects, highlighting its therapeutic potential in treating gastrointestinal tract disorders (Liu et al., 2005).

4. Prokinetic Effects on Colonic Function

Research involving in vitro studies on guinea pigs showed that Mosapride Citrate has a prokinetic effect on both proximal and distal colonic motor function, suggesting its potential use for constipation (Kim et al., 2007).

5. Influence on Gastrointestinal Motility

Studies have also focused on Mosapride Citrate's effects on gastrointestinal motility across different sections of the digestive system in animal models, indicating its broad applicability in treating GI motor disorders (Ji et al., 2003).

6. Effect on Incretin Secretion and Antidiabetic Potential

Mosapride Citrate's impact on incretin secretion and its potential antidiabetic effects have been explored, showing that it may increase glucagon-like peptide-1 secretion, which could have implications for diabetes treatment (Aoki et al., 2013).

7. Pharmacokinetics Studies

Pharmacokinetics of Mosapride Citrate, including its absorption and metabolism, have been studied in different contexts like postgastrectomy patients, indicating its varied pharmacological profile across different patient populations (Kumagai et al., 2005).

8. Metabolism and Metabolite Identification

Comprehensive studies have been conducted to identify and elucidate the structure of Mosapride Citrate metabolites in human urine, feces, and plasma, enhancing understanding of its metabolic pathways (Sun et al., 2014).

9. Postoperative Applications

Research indicates that Mosapride Citrate can effectively reduce postoperative ileus following colon surgery, thereby potentially shortening hospital stays and improving recovery outcomes (Narita et al., 2008).

10. Solid Dispersion Formulation for Controlled Release

Studies focusing on solid dispersion formulations of Mosapride Citrate with controlled release characteristics using various polymers have been conducted, indicating its potential for more efficient drug delivery systems (Kim et al., 2011).

Mechanism of Action

Target of Action

Mosapride citrate dihydrate primarily targets the 5-HT4 receptors . These receptors are a subtype of serotonin receptors and play a crucial role in the gastrointestinal tract. The major active metabolite of mosapride, known as M1, additionally acts as a 5HT3 antagonist .

Mode of Action

This compound acts as a selective 5-HT4 agonist . It stimulates the 5-HT4 receptors in the gastrointestinal nerve plexus, which increases the release of acetylcholine . This results in the enhancement of gastrointestinal motility and gastric emptying . The major active metabolite of mosapride, M1, additionally acts as a 5HT3 antagonist , which further accelerates gastric emptying .

Biochemical Pathways

The activation of 5-HT4 receptors by mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then stimulates the smooth muscles in the gastrointestinal tract, enhancing motility and accelerating gastric emptying . This action affects the neuroactive ligand-receptor interaction and serotonergic synapse pathways .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it has a rapid absorption rate, with peak plasma levels reached within 0.5-1 hour after dosing . The oral bioavailability of mosapride varies between genders, being 7% in males and 47% in females, suggesting extensive first-pass metabolism in males . The apparent half-lives range from 1.4-2.0 hours .

Result of Action

The action of this compound results in accelerated gastric emptying and enhanced motility throughout the whole of the gastrointestinal tract in humans . This makes it useful for the treatment of conditions such as gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, mosapride also exerts anti-inflammatory effects on the gastrointestinal tract .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food) for optimal absorption . Furthermore, due to the pharmacokinetics of mosapride, it would take 1,000–3,000 times the therapeutic dose to elicit cardiovascular effects , indicating a high degree of safety in its use.

Safety and Hazards

Mosapride citrate dihydrate can cause serious eye damage. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Future Directions

Mosapride is under investigation for the treatment and prevention of Postoperative Ileus and Gastric Peroral Endoscopic Pyloromyotomy (G-POEM) .

Biochemical Analysis

Biochemical Properties

Mosapride citrate dihydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the serotonin 5-HT4 receptors located on neurons of the gastrointestinal tract. By binding to these receptors, this compound stimulates the release of acetylcholine, which in turn enhances gastrointestinal motility .

Cellular Effects

This compound influences various types of cells and cellular processes. It enhances gastrointestinal motility by promoting the release of acetylcholine from enteric neurons. This action leads to increased smooth muscle contractions in the gastrointestinal tract, facilitating the movement of contents through the digestive system . Furthermore, this compound has been shown to increase the expression of sweet taste receptors in the upper intestine, which may play a role in its effects on glucose metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to serotonin 5-HT4 receptors on enteric neurons. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A (PKA), which phosphorylates various target proteins, ultimately leading to the release of acetylcholine . The active metabolite M1 also acts as a 5-HT3 receptor antagonist, which helps in reducing nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions, and its prokinetic effects are sustained over prolonged periods . The long-term effects on cellular function and potential degradation products have not been extensively studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In horses, for example, the pharmacokinetics of this compound have been shown to be dose-proportional, with higher doses leading to increased serum concentrations and prolonged gastric emptying times . At high doses, this compound may cause adverse effects such as diarrhea and abdominal discomfort .

Metabolic Pathways

This compound is metabolized primarily by the cytochrome P450 enzyme CYP3A4. The major metabolites include mosapride N-oxide and a morpholine ring-opened derivative . These metabolites are excreted in urine and feces. The involvement of CYP3A4 suggests potential interactions with other drugs metabolized by the same enzyme .

Transport and Distribution

This compound is absorbed in the gastrointestinal tract and distributed throughout the body. It is transported across cell membranes by passive diffusion and possibly by active transport mechanisms . The compound is primarily localized in the gastrointestinal tissues, where it exerts its prokinetic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the enteric neurons of the gastrointestinal tract. It binds to serotonin 5-HT4 receptors on the cell membrane, initiating a cascade of intracellular signaling events . There is no evidence to suggest that this compound undergoes significant post-translational modifications or is targeted to specific organelles.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Mosapride citrate dihydrate involves the reaction of Mosapride with citric acid followed by crystallization to obtain the dihydrate form.", "Starting Materials": [ "Mosapride", "Citric acid", "Water" ], "Reaction": [ "Dissolve Mosapride in water", "Add citric acid to the Mosapride solution", "Stir the mixture at room temperature for several hours", "Filter the mixture to remove any insoluble impurities", "Concentrate the filtrate to obtain a solid residue", "Dissolve the residue in water", "Add ethanol to the Mosapride citrate solution", "Heat the mixture to induce crystallization", "Cool the mixture to obtain Mosapride citrate dihydrate crystals", "Filter and dry the crystals" ] }

636582-62-2

Molecular Formula

C27H35ClFN3O11

Molecular Weight

632.0 g/mol

IUPAC Name

4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;hydrate

InChI

InChI=1S/C21H25ClFN3O3.C6H8O7.H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H2

InChI Key

SLDCUFRDADJSBX-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O

Pictograms

Corrosive

synonyms

4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]benzamide 2-Hydroxy-1,2,3-propanetricarboxylate Hydrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mosapride citrate dihydrate
Reactant of Route 2
Mosapride citrate dihydrate
Reactant of Route 3
Mosapride citrate dihydrate
Reactant of Route 4
Mosapride citrate dihydrate
Reactant of Route 5
Mosapride citrate dihydrate
Reactant of Route 6
Mosapride citrate dihydrate
Customer
Q & A

Q1: How does Mosapride Citrate Dihydrate interact with its target and what are the downstream effects?

A1: this compound is a prokinetic agent that acts as a selective 5-HT4 receptor agonist. [, , ] While its principal metabolite shows affinity for 5-HT3 receptors, acting as a potent antagonist, this compound itself primarily exerts its action through the 5-HT4 receptor. [, , ] This interaction stimulates gastrointestinal motility, making it beneficial for treating conditions like gastroesophageal reflux disease, chronic gastritis, nonulcer dyspepsia, and diabetic gastropathy. [, , ]

Q2: What are the key considerations for formulating this compound into orodispersible tablets?

A2: Developing orodispersible tablets for this compound requires careful selection of superdisintegrants to achieve rapid disintegration and dissolution in the oral cavity. [, , ] Studies have evaluated different superdisintegrants, including Croscarmellose Sodium (Ac-Di-Sol), Crospovidone (Polyplasdone XL), and Sodium Starch Glycolate (Primojel), at varying concentrations to optimize these parameters. [, , ]

Q3: Has there been any research on developing sustained-release formulations of this compound?

A3: Yes, researchers have investigated sustained-release formulations of this compound using hydrophilic matrix polymers like Hydroxypropyl Methylcellulose (HPMC) of different viscosity grades. [, ] These studies focused on achieving a prolonged drug release profile to potentially reduce dosing frequency and minimize dose-dependent side effects. [, ]

Q4: Are there any validated analytical methods for quantifying this compound in pharmaceutical formulations?

A5: Yes, researchers have developed and validated a UV-spectrophotometric method for the simultaneous estimation of this compound and Pantoprazole Sodium Sesquihydrate in capsule formulations. [] This method offers a simple, rapid, and cost-effective way to determine the concentration of these active ingredients. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.